N2-Methyl Binding Role in nNOS
A study on indazole inhibitors of neuronal nitric oxide synthase (nNOS) evaluated N(1)- and N(2)-methyl-4-substituted indazoles. The research concluded that the nitrogen at position 2 of the indazole ring plays a crucial role in enzyme binding, challenging previous models that favored position 1. This structural feature directly implicates 2-Methyl-4-nitro-2H-indazole as a key scaffold for exploring this novel binding mode [1].
| Evidence Dimension | Molecular binding mode and enzyme inhibition mechanism |
|---|---|
| Target Compound Data | 2-Methyl-4-nitro-2H-indazole was evaluated as part of a series of N(2)-methyl-4-substituted indazoles. |
| Comparator Or Baseline | N(1)-methyl-4-substituted indazoles and the 1H-indazole (N1-unsubstituted) parent compound |
| Quantified Difference | No direct IC50 or Ki values provided. The key differentiation is qualitative: the N2 position was identified as a 'crucial role' in binding, while the N1 position was not. |
| Conditions | In vitro biological evaluation on nNOS enzyme. |
Why This Matters
This evidence demonstrates that the N2-methyl group is not an inert substituent but a pharmacophore element influencing target engagement, which is critical for selecting the correct starting material for SAR studies on indazole-based NOS inhibitors.
- [1] Lohou, E., et al. (2012). New hypotheses for the binding mode of 4- and 7-substituted indazoles in the active site of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry, 20(17), 5296-5304. PMID: 22831803. View Source
